(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4'-piperidin]-1'-yl)methanone
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Overview
Description
(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4’-piperidin]-1’-yl)methanone is a complex organic compound that features both benzimidazole and spirochroman-piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4’-piperidin]-1’-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of benzimidazole derivatives with spirochroman-piperidine intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the use of transition-metal-free conditions has been reported for the efficient formation of similar compounds .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4’-piperidin]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4’-piperidin]-1’-yl)methanone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological activities .
Comparison with Similar Compounds
Similar Compounds
(2-Mercapto-1H-benzo[d]imidazol-5-yl)(phenyl)methanone: Shares the benzimidazole core but differs in the attached functional groups.
2-(4-Aminophenyl)-5-aminobenzimidazole: Another benzimidazole derivative with different substituents.
Uniqueness
(1H-benzo[d]imidazol-5-yl)(spiro[chroman-2,4’-piperidin]-1’-yl)methanone is unique due to its spirochroman-piperidine moiety, which imparts distinct structural and potentially biological properties. This differentiates it from other benzimidazole derivatives and may contribute to its specific applications in research and industry .
Properties
IUPAC Name |
3H-benzimidazol-5-yl(spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(16-5-6-17-18(13-16)23-14-22-17)24-11-9-21(10-12-24)8-7-15-3-1-2-4-19(15)26-21/h1-6,13-14H,7-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHZSCOIBPKUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)OC5=CC=CC=C51 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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